Ácido 3-oxociclobutanocarboxílico

Descripción general

Descripción

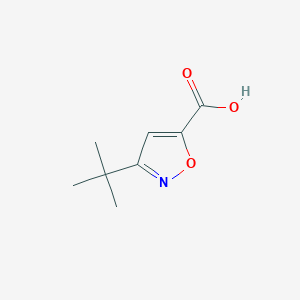

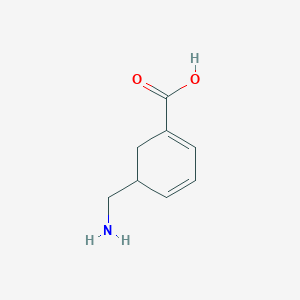

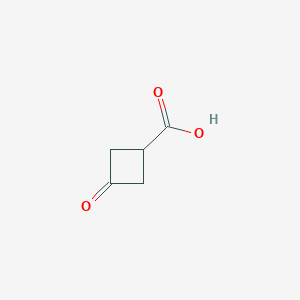

3-Oxocyclobutanecarboxylic acid (3-OCCA) is a carboxylic acid containing a cyclobutane ring and an oxygen atom at the 3-position. It is a colorless and odorless solid with a molecular weight of 110.09 g/mol and a melting point of 109-110°C. 3-OCCA is a versatile intermediate in organic synthesis, and its derivatives are used in a wide range of applications including pharmaceuticals, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

El ácido 3-oxociclobutanocarboxílico es un intermediario medicinal muy importante . Se aplica ampliamente en la síntesis de decenas de tipos de medicamentos a granel .

Síntesis de anticuerpo ACK1

El compuesto se utiliza en la síntesis del anticuerpo ACK1 . ACK1 es una tirosina quinasa no receptora que juega un papel en el crecimiento y supervivencia celular, y está implicada en la patogénesis del cáncer.

Producción de antagonista MDM2

El ácido 3-oxociclobutanocarboxílico se utiliza en la producción de antagonistas MDM2 . MDM2 es una proteína que en humanos está codificada por el gen MDM2 y es notable por su regulación negativa del supresor tumoral p53.

Síntesis de inhibidor JAK

El compuesto se utiliza en la síntesis de inhibidores JAK . Los inhibidores JAK son un tipo de medicamento que funciona inhibiendo la actividad de una o más de las enzimas de la familia Janus quinasa, interfiriendo así con la vía de señalización JAK-STAT.

Producción de inhibidor CETP

El ácido 3-oxociclobutanocarboxílico se utiliza en la producción de inhibidores CETP . Los inhibidores CETP son una clase de fármacos que inhiben la proteína de transferencia de ésteres de colesterol. Se utilizan para aumentar los niveles de colesterol de lipoproteínas de alta densidad (HDL).

Síntesis de inhibidor de quinasa

El compuesto se utiliza en la síntesis de inhibidores de quinasa . Los inhibidores de quinasa son productos farmacéuticos que bloquean ciertas enzimas llamadas quinasas que juegan un papel en el crecimiento celular.

Producción de inhibidor PDE10

El ácido 3-oxociclobutanocarboxílico se utiliza en la producción de inhibidores PDE10 . Los inhibidores de PDE10A tienen posibles efectos terapéuticos en varios trastornos neurológicos y psiquiátricos.

Síntesis de inhibidor de trombina

El compuesto se utiliza en la síntesis de inhibidores de trombina . Los inhibidores de trombina son fármacos anticoagulantes que inhiben la trombina, una enzima involucrada en la coagulación de la sangre.

Fabricación de diodos orgánicos emisores de luz (OLED)

El ácido 3-oxociclobutanocarboxílico también se utiliza en la fabricación de diodos orgánicos emisores de luz (OLED)

Safety and Hazards

Direcciones Futuras

3-Oxocyclobutanecarboxylic acid is a very important medical intermediate. It is widely used in the synthesis of tens of kinds of bulk drugs . The demand for this intermediate is increasing day by day, so developing a new novel process that can be amplified in enormous quantities is of significant meaning .

Mecanismo De Acción

Target of Action

3-Oxocyclobutanecarboxylic acid is a very important pharmaceutical intermediate . It is widely used in the synthesis of several bulk drugs, such as ACK1 antibody, MDM2 antagonist, JAK inhibitor, CETP inhibitor, kinase inhibitor, PDE10 inhibitor, thrombin inhibitors, and in autoimmunization chronic inflammatory diseases and antitumor drugs . The specific targets of these drugs vary, but they generally involve key proteins or enzymes in the body that are implicated in disease processes.

Mode of Action

The exact mode of action of 3-Oxocyclobutanecarboxylic acid depends on the specific drug it is used to synthesize. As a pharmaceutical intermediate, it is typically involved in the formation of active compounds that interact with their targets to exert a therapeutic effect .

Biochemical Pathways

The biochemical pathways affected by 3-Oxocyclobutanecarboxylic acid are also dependent on the specific drugs it is used to synthesize. For instance, in the case of drugs like JAK inhibitors, it may be involved in pathways related to immune response modulation .

Pharmacokinetics

As a pharmaceutical intermediate, its adme properties would be significantly altered during the drug synthesis process .

Result of Action

The molecular and cellular effects of 3-Oxocyclobutanecarboxylic acid are determined by the specific drugs it is used to synthesize. These can range from modulating immune responses in the case of drugs like JAK inhibitors, to inhibiting key enzymes in the case of kinase inhibitors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and reactivity during the drug synthesis process .

Análisis Bioquímico

Biochemical Properties

The role of 3-Oxocyclobutanecarboxylic acid in biochemical reactions is significant. It is a very important medicine intermediate, widely applied in the synthesis of tens of kinds of bulk drugs

Molecular Mechanism

The available literature does not provide specific information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOFRJPUPTEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406767 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23761-23-1 | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxocyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of 3-Oxocyclobutanecarboxylic acid and are there any unique conformational characteristics?

A1: 3-Oxocyclobutanecarboxylic acid (C5H6O3) is the smallest carboxycyclanone whose crystal structure has been determined []. It features a non-planar four-membered ring with a shallow fold of 14.3° along the α-carbons of the ketone group. The molecule adopts a chiral conformation in its crystal structure due to the rotation of the carboxyl oxygen atoms away from the plane of skeletal symmetry.

Q2: How is 3-Oxocyclobutanecarboxylic acid synthesized?

A2: Several synthetic routes exist for 3-Oxocyclobutanecarboxylic acid. One method utilizes methanol, acetone, and bromine as starting materials, involving bromination, cyclization, salification, and hydrolysis steps to achieve a 44.07% overall yield []. Another approach uses a readily available starting material and employs a Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative to construct the spiro[3.3]heptane skeleton, ultimately leading to the target compound [].

Q3: What are the potential applications of 3-Oxocyclobutanecarboxylic acid in organic synthesis?

A3: 3-Oxocyclobutanecarboxylic acid is a valuable precursor in organic synthesis. It can be utilized to synthesize cyclobutenone, a versatile compound for Diels-Alder reactions, via a procedure involving mercury (II) oxide, bromine, and tri-n-butylamine []. Additionally, it serves as a starting point for the synthesis of conformationally restricted glutamic acid analogs, such as the four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid []. These analogs can be valuable tools for studying glutamic acid's biological roles.

Q4: What are the intermolecular interactions observed in the crystal structure of 3-Oxocyclobutanecarboxylic acid?

A4: In its crystal structure, 3-Oxocyclobutanecarboxylic acid molecules interact through centrosymmetric hydrogen-bond pairing between ordered carboxylic acid groups []. This pairing leads to the formation of two distinct sets of dimers within the crystal lattice. Additionally, C—H⋯O interactions are also present, contributing to the overall stability of the crystal structure.

Q5: What makes 3-Oxocyclobutanecarboxylic acid a useful building block for medicinal chemistry?

A5: 3-Oxocyclobutanecarboxylic acid can be used to synthesize 1,3-disubstituted cyclobutanes []. This class of compounds has garnered significant interest in medicinal chemistry as they can serve as conformationally constrained scaffolds. By restricting the flexibility of molecules, these scaffolds can enhance binding affinity and selectivity for biological targets, potentially leading to the development of more potent and specific therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.